molecular formula C6H5BrO2S B13980451 4-(Bromomethyl)thiophene-2-carboxylic acid CAS No. 54796-50-8

4-(Bromomethyl)thiophene-2-carboxylic acid

Cat. No.: B13980451
CAS No.: 54796-50-8
M. Wt: 221.07 g/mol
InChI Key: HKGBUPFCIXOJHI-UHFFFAOYSA-N
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Description

4-Bromomethyl-thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromomethyl-thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives. One common method is the bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 4-bromomethyl-thiophene-2-carboxylic acid may involve large-scale bromination processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and other reduced forms of the compound.

Scientific Research Applications

4-Bromomethyl-thiophene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of organic electronic materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-bromomethyl-thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the bromomethyl group, leading to different reactivity and applications.

    4-Bromo-2-thiophenecarboxylic acid: Similar structure but with bromine at a different position, affecting its chemical behavior.

    2-Bromo-3-thiophenecarboxylic acid: Another isomer with distinct properties and uses.

Uniqueness

4-Bromomethyl-thiophene-2-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the thiophene ring. This combination imparts specific reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

54796-50-8

Molecular Formula

C6H5BrO2S

Molecular Weight

221.07 g/mol

IUPAC Name

4-(bromomethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C6H5BrO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,2H2,(H,8,9)

InChI Key

HKGBUPFCIXOJHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CBr)C(=O)O

Origin of Product

United States

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